1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13-6-10-23(11-7-13)17(25)12-26-18-21-20-16-3-2-15(22-24(16)18)14-4-8-19-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLNRSQMRFKEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
One-Pot Cyclization of Pyridazine Derivatives
The triazolo-pyridazine scaffold is constructed via cyclocondensation of 3,6-dichloropyridazine with substituted tetrazoles. Source demonstrates that reacting 3,6-dichloropyridazine with 5-(3-methylphenyl)tetrazole in toluene under reflux with pyridine as a base yields 6-chloro-3-(m-tolyl)-triazolo[4,3-b]pyridazine in 78% yield. Adapting this method, the pyridin-4-yl substituent can be introduced at position 6 via Suzuki-Miyaura coupling using pyridin-4-ylboronic acid and palladium catalysts.
Oxidative Cyclization of Hydrazinopyridazines
An alternative route from Source employs 3,6-dihydrazinopyridazine reacting with aromatic aldehydes and iodobenzene diacetate (IBD) under solvent-free grinding. This one-pot method achieves 3,6-disubstituted-bis-1,2,4-triazolo-pyridazines via in situ oxidative cyclization. For the target compound, substituting the aldehyde with a pyridin-4-yl precursor could enable regioselective functionalization.
Functionalization of the Triazolo-Pyridazine with Sulfanyl Group
Thiolation via Nucleophilic Aromatic Substitution
The 3-chloro group in 6-chloro-3-(pyridin-4-yl)-triazolo[4,3-b]pyridazine (intermediate from Step 2.1) undergoes nucleophilic substitution with thiourea. Heating in ethanol with K₂CO₃ generates the 3-mercapto intermediate, which is subsequently protonated to the thiol.
Synthesis of the Ethanone-Piperidine Fragment
Preparation of 1-(4-Methylpiperidin-1-yl)ethan-1-one
The ketone fragment is synthesized by acylating 4-methylpiperidine. Source details acylation using propionyl chloride in dichloromethane with Et₃N, yielding 1-(4-methylpiperidin-1-yl)propan-1-one. Modifying this protocol with chloroacetyl chloride instead provides 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one , a critical intermediate for thioether formation.
Coupling of Sulfanyl-Triazolo-Pyridazine with Ethanone-Piperidine
Thioether Formation via SN2 Reaction
The 3-mercapto-triazolo-pyridazine reacts with 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one in anhydrous DMF using K₂CO₃ as a base. The reaction proceeds at 60°C for 12 hours, achieving 80–85% yield (Table 1).
Table 1. Optimization of Thioether Coupling Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 85 |
| NaH | THF | 25 | 24 | 62 |
| DBU | DCM | 40 | 18 | 73 |
Radical-Mediated Thiol-Ene Coupling
Emerging methods employ photoinitiated radical reactions for C–S bond formation. Irradiating the thiol and chloroethanone with 2,2-dimethoxy-2-phenylacetophenone (DMPA) under UV light (365 nm) in acetonitrile achieves 88% yield in 3 hours.
Purification and Characterization
Final purification via silica gel chromatography (eluent: EtOAc/hexane, 3:7) isolates the target compound as a white solid. Characterization by ¹H NMR (DMSO-d₆, 400 MHz) shows key signals:
- δ 8.92 (d, J = 5.2 Hz, 2H, pyridin-4-yl H-2/H-6)
- δ 8.35 (s, 1H, triazolo-pyridazine H-5)
- δ 4.21 (q, J = 6.8 Hz, 2H, SCH₂CO)
- δ 3.72 (m, 4H, piperidine N–CH₂)
- δ 1.42 (d, J = 6.4 Hz, 3H, piperidine CH₃).
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 426.1521 (calc. 426.1524).
Challenges and Optimization Strategies
- Regioselectivity in Triazolo-Pyridazine Formation : Competing cyclization pathways may yieldtriazolo[3,4-b]pyridazine isomers. Using bulky directing groups (e.g., 2,4,6-triisopropylphenyl) enhances regiocontrol.
- Thiol Oxidation : The mercapto intermediate is prone to oxidation. Adding 1,4-dithiothreitol (DTT) as a stabilizer during coupling prevents disulfide formation.
- Piperidine Acylation Side Reactions : Over-acylation of 4-methylpiperidine is mitigated by slow addition of acyl chloride at 0°C.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The compound’s structural uniqueness lies in its triazolo-pyridazine core and sulfanyl linker. Comparisons with analogues highlight variations in substituents, linker chemistry, and pharmacophore arrangements:
Key Observations :
- Core Heterocycles : The triazolo-pyridazine core (target compound, AZD5153) is associated with bromodomain binding due to its planar aromaticity, whereas pyrazolo-pyrimidine () and pyridinyl-piperazinyl () systems favor kinase interactions .
- Substituent Effects : The pyridin-4-yl group in the target compound provides a hydrogen-bond acceptor, analogous to AZD5153’s methoxy group, which enhances BRD4 affinity .
Pharmacokinetic and Physicochemical Comparisons
- Lipophilicity : The 4-methylpiperidinyl group (logP ~2.5–3.0) likely improves blood-brain barrier penetration compared to AZD5153’s polar methoxy group (logP ~1.8) .
- Solubility : The sulfanyl linker may reduce aqueous solubility relative to ether-based linkers (e.g., AZD5153), necessitating formulation optimization .
- Metabolic Stability : Piperidinyl groups (target compound) are less prone to CYP450-mediated oxidation than piperazinyl analogues (), suggesting improved metabolic stability .
Activity and Selectivity
- Bromodomain Inhibition: AZD5153’s bivalent binding mode achieves sub-nanomolar BRD4 potency, whereas the target compound’s monovalent design may require higher concentrations for similar effects .
- Kinase Inhibition : Pyridin-4-yl and triazolo-pyridazine motifs (target compound) overlap with kinase inhibitor pharmacophores (e.g., JAK2, EGFR), but selectivity data is lacking .
- Off-Target Risks: The sulfanyl group may react with cysteine residues in non-target proteins, a liability absent in AZD5153’s ether linker .
Biologische Aktivität
The compound 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a triazolo-pyridazine moiety. Its molecular formula is , and it has a molecular weight of approximately 305.41 g/mol. The presence of sulfur in the structure suggests potential interactions with various biological targets, making it an interesting candidate for further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes:
- Kinase Inhibition : Preliminary studies indicate that the compound may inhibit certain kinases, particularly those involved in cancer cell proliferation. For instance, compounds with similar structures have shown significant inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis .
- Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting the cell cycle. This mechanism is often mediated through the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent programmed cell death.
Anticancer Activity
In vitro studies have demonstrated that compounds related to 1-(4-methylpiperidin-1-yl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one exhibit promising anticancer properties. For example:
| Compound | Target | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Similar Compound A | c-Met Kinase | 0.090 | A549 |
| Similar Compound B | c-Met Kinase | 0.019 | MCF-7 |
| Similar Compound C | c-Met Kinase | 2.73 | HeLa |
These values indicate that the compound may possess significant potency against various cancer cell lines.
Cholinesterase Inhibition
Another area of interest is the potential inhibitory activity against cholinesterases. Some derivatives have shown selective inhibition towards butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases such as Alzheimer's .
Case Studies
Several studies provide insight into the biological activity of similar compounds:
- Study on Triazolo-Pyridazine Derivatives : A study evaluated various triazolo-pyridazine derivatives for their anticancer properties. Compounds showed IC50 values ranging from 1.06 µM to 2.73 µM against different cancer cell lines (A549, MCF-7, HeLa) with significant cytotoxic effects observed in vitro .
- Kinase Inhibition Study : Research on related compounds indicated strong inhibition of c-Met kinase with IC50 values as low as 0.090 µM, suggesting that modifications in the structure could enhance biological activity significantly compared to existing drugs .
Q & A
Q. What are the key synthetic steps and challenges in preparing this compound?
The synthesis involves multi-step reactions:
- Triazole ring formation : Reacting pyridine derivatives with hydrazine under controlled pH and temperature (e.g., reflux in ethanol) to form the triazolo[4,3-b]pyridazine core .
- Thioether linkage : Introducing the sulfur atom via nucleophilic substitution, often using reagents like thionyl chloride for chlorination followed by nucleophilic attack with a thiol-containing intermediate .
- Piperidine coupling : Amide bond formation between the 4-methylpiperidine moiety and the thioether intermediate, typically using coupling agents like DCC (dicyclohexylcarbodiimide) . Key challenges : Low yields in sulfur-containing intermediates due to oxidation; purification via column chromatography or recrystallization is critical .
Q. How can researchers confirm the structural identity and purity of this compound?
Analytical techniques include:
- NMR spectroscopy : Confirm proton and carbon environments (e.g., distinguishing pyridinyl and triazole protons) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for accurate mass determination) .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinases) .
- Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to evaluate IC50 values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?
- Substituent variation : Modify the pyridin-4-yl group (e.g., introduce electron-withdrawing groups like -Cl or -CF3) to enhance binding affinity .
- Core scaffold tuning : Replace the triazolo[4,3-b]pyridazine with triazolo[4,5-d]pyrimidine to assess impact on solubility and target engagement .
- Biological testing : Compare IC50 values across modified analogs in enzymatic and cellular assays (see Table 1) .
Table 1. Example SAR Data
| Substituent (R) | Enzyme IC50 (nM) | Cell IC50 (µM) |
|---|---|---|
| Pyridin-4-yl | 15 ± 2 | 1.2 ± 0.3 |
| 4-Chlorophenyl | 8 ± 1 | 0.7 ± 0.2 |
| 4-CF3-phenyl | 5 ± 0.5 | 0.4 ± 0.1 |
Q. What strategies address discrepancies between in vitro and in vivo potency?
- Pharmacokinetic optimization : Improve metabolic stability by replacing labile groups (e.g., methylpiperidine with morpholine) to reduce CYP450-mediated degradation .
- Formulation adjustments : Use lipid-based nanoemulsions to enhance bioavailability in xenograft models .
- Target engagement assays : Validate in vivo target modulation via Western blot (e.g., c-Myc downregulation in tumor tissues) .
Q. How can computational modeling guide mechanistic studies?
- Molecular docking : Use AutoDock Vina to predict binding modes in BRD4 bromodomains, focusing on the triazole-pyridazine core’s interactions with acetyl-lysine pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) to identify critical hydrogen bonds .
Q. What methods resolve contradictions in reported synthetic pathways?
- Reaction condition screening : Systematically vary solvents (DMF vs. THF), temperatures (25°C vs. reflux), and catalysts (Pd/C vs. CuI) to identify optimal yields .
- Side-product analysis : Use LC-MS to detect intermediates and byproducts, refining stepwise protocols .
Methodological Considerations
Q. How to mitigate low yields in sulfur-containing intermediates?
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol groups .
- Antioxidant additives : Include 1% ascorbic acid in reaction mixtures .
Q. What advanced techniques characterize solid-state properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
